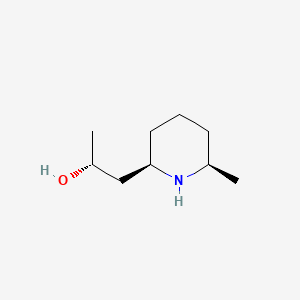
Pinidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pinidinol is a natural product found in Pinus jeffreyi, Picea mariana, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Biological Activities
1. Antimicrobial Properties
Pinidinol has been studied for its antibacterial properties. Research indicates that related compounds, such as 1,6-dehydropinidine extracted from Picea abies, exhibit significant antibacterial activity against Streptococcus equi subsp. equi. While this compound itself may not have been directly tested for this specific activity, its structural analogs suggest a potential for similar effects. The minimum inhibitory concentration (MIC) for 1,6-dehydropinidine was found to be 55 μg/mL, demonstrating its effectiveness compared to commercial antibiotics like penicillin G and gentamicin .
2. Neuropharmacological Effects
Piperidine alkaloids, including this compound, are known for their neuropharmacological activities. They have been implicated in various neurological studies due to their ability to interact with neurotransmitter systems. For instance, piperidine derivatives have shown promise as neurokinin receptor antagonists, which could be beneficial in treating conditions such as anxiety and depression .
Case Studies
Case Study 1: Antibacterial Activity Assessment
In a study assessing the antibacterial activity of conifer-derived alkaloids, researchers isolated various fractions from Picea abies sprouts. While this compound was not the primary focus, related compounds showed promising antibacterial properties against pathogenic bacteria. The study suggested further investigations into the role of piperidine alkaloids in plant defense mechanisms and their potential therapeutic applications .
Case Study 2: Neurokinin Receptor Antagonism
A synthetic pathway involving this compound led to the development of compounds targeting neurokinin receptors. These compounds were evaluated for their effectiveness as neurokinin receptor antagonists, providing insights into their potential use in treating neuropsychiatric disorders .
Eigenschaften
CAS-Nummer |
129785-16-6 |
|---|---|
Molekularformel |
C9H19NO |
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
(2R)-1-[(2R,6R)-6-methylpiperidin-2-yl]propan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-7-4-3-5-9(10-7)6-8(2)11/h7-11H,3-6H2,1-2H3/t7-,8-,9-/m1/s1 |
InChI-Schlüssel |
DVJHWTLBEYCZJZ-IWSPIJDZSA-N |
SMILES |
CC1CCCC(N1)CC(C)O |
Isomerische SMILES |
C[C@@H]1CCC[C@@H](N1)C[C@@H](C)O |
Kanonische SMILES |
CC1CCCC(N1)CC(C)O |
Key on ui other cas no. |
129785-16-6 |
Synonyme |
epipinidinol pinidinol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















